2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester
Overview
Description
2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester (2-BEF-PCEE) is an organic compound that is used in a variety of applications in the scientific research field. It is a versatile compound with a wide range of potential applications due to its unique properties.
Scientific Research Applications
2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester has a wide range of potential applications in the scientific research field. It has been used in the synthesis of novel heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines, which have potential applications as pharmaceuticals and agrochemicals. 2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester has also been used in the synthesis of novel fluorescent indicators for the detection of metal ions and in the synthesis of novel polymeric materials.
Mechanism Of Action
The mechanism of action of 2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester is not yet fully understood. However, it is believed that its unique properties, such as its low volatility and low reactivity, make it an ideal candidate for a variety of applications in the scientific research field.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester are not yet fully understood. However, it is believed that its low volatility and low reactivity make it an ideal candidate for a variety of applications in the scientific research field.
Advantages And Limitations For Lab Experiments
2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester has a number of advantages for use in laboratory experiments. It has low volatility and low reactivity, making it an ideal candidate for a variety of applications in the scientific research field. It is also relatively inexpensive, making it an attractive option for use in laboratory experiments. However, it is important to note that 2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester is a relatively new compound and its long-term effects are not yet fully understood.
Future Directions
There are a number of potential future directions for 2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of novel heterocyclic compounds, fluorescent indicators, and polymeric materials. Additionally, further research into its mechanism of action and its potential toxicity could lead to new insights into its potential applications in the scientific research field.
properties
IUPAC Name |
ethyl 2-(2-bromoethyl)-5-(4-fluorophenyl)pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O2/c1-2-20-14(19)13-9-12(17-18(13)8-7-15)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJULKXVJWZYVSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CCBr)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate |
Synthesis routes and methods
Procedure details
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